molecular formula C18H15NO3S B5864598 N-(4-hydroxyphenyl)-4-biphenylsulfonamide

N-(4-hydroxyphenyl)-4-biphenylsulfonamide

Cat. No.: B5864598
M. Wt: 325.4 g/mol
InChI Key: SZOPCHOOHZIDKC-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-4-biphenylsulfonamide is a sulfonamide derivative characterized by a biphenyl core linked to a sulfonamide group and a 4-hydroxyphenyl substituent. Sulfonamides are widely studied for their pharmacological activities, including antimicrobial, antitumor, and enzyme-inhibitory effects .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c20-17-10-8-16(9-11-17)19-23(21,22)18-12-6-15(7-13-18)14-4-2-1-3-5-14/h1-13,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOPCHOOHZIDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene sulfonamide derivative 8 typically involves the reaction of benzene sulfonyl chloride with an appropriate amine under basic conditions. The general reaction can be represented as follows:

Benzene sulfonyl chloride+AmineBenzene sulfonamide derivative 8+Hydrochloric acid\text{Benzene sulfonyl chloride} + \text{Amine} \rightarrow \text{Benzene sulfonamide derivative 8} + \text{Hydrochloric acid} Benzene sulfonyl chloride+Amine→Benzene sulfonamide derivative 8+Hydrochloric acid

Common bases used in this reaction include sodium hydroxide or potassium carbonate .

Industrial Production Methods: In an industrial setting, the synthesis of benzene sulfonamide derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene sulfonamide derivative 8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: Nitrobenzene sulfonamide derivatives.

    Reduction: Aminobenzene sulfonamide derivatives.

    Condensation: Imines or hydrazones.

Mechanism of Action

The mechanism of action of benzene sulfonamide derivative 8 involves the inhibition of specific enzymes. For instance, it acts as a competitive inhibitor of carbonic anhydrase, an enzyme crucial for maintaining pH balance in cells. By inhibiting this enzyme, benzene sulfonamide derivative 8 disrupts cellular processes, leading to the death of cancer cells . Additionally, it can interfere with bacterial folic acid synthesis by mimicking para-aminobenzoic acid, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly dependent on substituents. Key comparisons include:

Table 1: Substituent Effects on Sulfonamide Derivatives
Compound Name Substituents Key Features Reference
N-(4-Hydroxyphenyl)-4-biphenylsulfonamide Biphenyl, -SO₂NH-(4-hydroxyphenyl) Hypothesized enhanced π-π stacking; potential for hydrogen bonding N/A
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide Methyl (C4), -SO₂NH-(4-hydroxyphenyl) Steric hindrance from methyl groups; altered solubility
N-(4-Methoxyphenyl)benzenesulfonamide Methoxy (OCH₃) at C4 Increased lipophilicity; reduced hydrogen-bonding capacity vs. -OH
4-Nitro-N-(4-hydroxyphenyl)benzenesulfonamide Nitro (NO₂) at C4 Electron-withdrawing effects; potential for redox activity
  • Hydroxy vs. Methoxy Groups : The hydroxyl group in N-(4-hydroxyphenyl) derivatives enables hydrogen bonding, enhancing solubility and target interactions, whereas methoxy groups (e.g., ) increase lipophilicity, affecting membrane permeability .

Physicochemical Properties

Crystallography and spectroscopy data highlight structural nuances:

  • Hydrogen Bonding : N-(4-Methoxyphenyl)benzenesulfonamide forms C–H⋯O hydrogen bonds in its crystal lattice, stabilizing the structure .
  • Solubility : Hydroxyl groups improve aqueous solubility, whereas methyl or nitro groups may reduce it .

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